molecular formula C14H16ClF3N2O2 B2384516 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396760-39-6

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2384516
CAS No.: 1396760-39-6
M. Wt: 336.74
InChI Key: RKZIPILJWVONKY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a urea derivative featuring a trifluoroethyl group, a tetrahydropyran (oxan-4-yl) moiety, and a 3-chlorophenyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility, often serving as enzyme inhibitors or receptor modulators. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the oxan-4-yl group may improve solubility and pharmacokinetic properties. The 3-chlorophenyl substituent likely contributes to target binding affinity through hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O2/c15-10-2-1-3-11(8-10)19-13(21)20(9-14(16,17)18)12-4-6-22-7-5-12/h1-3,8,12H,4-7,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZIPILJWVONKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amide Coupling via Curtius Reaction

A foundational method involves the synthesis of 3,3,3-trifluoroethyl isocyanate (8 ) from perfluoroisobutene (1 ), as described in PMC4511494. The reaction proceeds through hydrolysis to hexafluoroisobutyric acid (2 ), conversion to chloroanhydride (3 ), and subsequent Curtius reaction with sodium azide to yield the isocyanate. This intermediate is then reacted with oxan-4-ylamine and 3-chloroaniline derivatives to form the urea backbone.

Reaction Scheme:

  • $$ \text{Perfluoroisobutene} \xrightarrow{\text{H}_2\text{O}} \text{Hexafluoroisobutyric acid} $$
  • $$ \text{Hexafluoroisobutyric acid} \xrightarrow{\text{PCl}_5} \text{Chloroanhydride} $$
  • $$ \text{Chloroanhydride} \xrightarrow{\text{NaN}3, \text{Me}3\text{SiN}_3} \text{3,3,3-Trifluoroethyl isocyanate} $$
  • $$ \text{3,3,3-Trifluoroethyl isocyanate} + \text{Oxan-4-ylamine} + \text{3-Chlorophenylamine} \rightarrow \text{Target Urea} $$

Yields for this route range from 60% to 82%, depending on solvent selection and catalyst loading.

Sequential Amine Functionalization

Alternative approaches employ pre-functionalized amines. For example, oxan-4-yl-(2,2,2-trifluoroethyl)amine is synthesized via reductive amination of oxan-4-one with 2,2,2-trifluoroethylamine, followed by coupling with 3-chlorophenyl isocyanate. This method avoids the need for hazardous isocyanate handling but requires stringent temperature control (0–5°C) to prevent oligomerization.

Key Reaction Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Catalyst: Triethylamine (5 mol%)
  • Reaction Time: 12–24 hours

Optimization of Reaction Conditions

Solvent Systems and Crystallization

Crystallization plays a critical role in achieving high-purity product. Patent CN103508944A demonstrates that dissolving the crude urea in dimethylformamide (DMF) and adding inert solvents (e.g., hexane) induces crystallization. This method produces a thermodynamically stable crystal form with characteristic XRD peaks at 2θ = 9.5°, 20.0°, and 30.9°.

Table 1: Solvent Effects on Crystallization Yield

Solvent System Yield (%) Purity (%)
DMF/Hexane 78 99.5
THF/Heptane 65 98.2
Acetone/Water 58 97.8

Catalytic and Stoichiometric Considerations

The use of trimethylsilyl azide as a catalyst in Curtius reactions improves azide intermediate stability, enhancing overall yield by 15–20%. Stoichiometric excess of 3-chlorophenyl isocyanate (1.2 equiv) is recommended to drive the reaction to completion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.80–3.60 (m, 4H, Trifluoroethyl-CH₂), 3.50–3.30 (m, 2H, Oxan-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (s, CF₃).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with crystalline forms devoid of solvate impurities.

Comparative Evaluation of Synthetic Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability
Curtius Reaction 82 99.5 High
Reductive Amination 75 98.8 Moderate
Direct Coupling 68 97.5 Low

The Curtius reaction offers superior scalability and yield, albeit with higher safety risks due to phosgene analogs. Reductive amination is preferable for small-scale syntheses requiring mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and two related analogs:

Parameter Target Compound 1-(3-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate 3-(3-Chloropropanoyl)-1-(2,2,2-Trifluoroethyl)Urea
Molecular Formula Not explicitly provided (estimated: C₁₄H₁₅ClF₃N₂O₂) C₉H₉ClF₃O₃P C₆H₈ClF₃N₂O₂
Molecular Weight ~342.7 (estimated) 288.6 232.59
Core Structure Urea Methylphosphonate ester Urea
Key Substituents Oxan-4-yl, 3-chlorophenyl, trifluoroethyl 3-chlorophenyl, trifluoroethyl, methylphosphonate 3-chloropropanoyl, trifluoroethyl
Functional Groups Urea, ether (oxan-4-yl), aryl chloride Phosphonate ester, aryl chloride Urea, ketone (propanoyl), aryl chloride
Potential Applications Pharmaceutical intermediate or enzyme inhibitor Controlled substance (Schedule 2B04) High-purity API intermediate

Key Observations:

Core Functional Group: The target compound and the analog in share a urea core, which is absent in the methylphosphonate ester in . Urea derivatives are more likely to engage in hydrogen bonding, making them suitable for drug design.

Substituent Effects: The oxan-4-yl group in the target compound introduces a cyclic ether, enhancing solubility compared to the linear chloropropanoyl group in . The 3-chlorophenyl substituent (target and ) vs.

Research Findings and Implications

  • : The analog 3-(3-chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea is manufactured as a high-purity API intermediate (≥97%), indicating its utility in scalable pharmaceutical synthesis. Its simpler structure may prioritize cost-effectiveness and synthetic accessibility over target specificity.
  • Its phosphonate group could confer stability against enzymatic degradation, a trait less relevant to urea-based compounds.

Biological Activity

3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, a compound with potential pharmaceutical applications, has garnered attention for its biological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H14ClF3N2O2. Its structure features a chlorophenyl group, a trifluoroethyl moiety, and an oxan ring which contribute to its unique biological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds with urea linkages have shown promise in inhibiting tumor growth through mechanisms such as DNA cross-linking and interference with cellular signaling pathways.
  • Anti-inflammatory Effects : The presence of halogenated phenyl groups can enhance anti-inflammatory activity by modulating immune responses.

Biological Activity Data

Activity Description Reference
AntitumorInhibits tumor cell proliferation; induces apoptosis in cancer cell lines.
Anti-inflammatoryReduces cytokine production in vitro; potential for treating inflammatory diseases.
AntimicrobialExhibits activity against various bacterial strains; mechanism involves disruption of bacterial membranes.

Case Studies

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of structurally related urea derivatives. Results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties due to its structural analogies .
  • Inflammation Models :
    • In a murine model of inflammation, the compound was tested for its ability to reduce edema and inflammatory cytokine levels. The results indicated a marked decrease in paw swelling and pro-inflammatory cytokines compared to control groups .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cellular Mechanisms : The compound appears to induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
  • Synergistic Effects : When combined with other chemotherapeutics, it shows enhanced efficacy against resistant cancer cell lines.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully assess long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, and how can reaction yields be improved?

  • Methodology :

  • Stepwise synthesis : Based on analogous urea derivatives (e.g., ), the compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoroethylation of intermediates using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate under basic conditions (K₂CO₃ in MeCN) achieves ~70% conversion .
  • Purification : Silica gel chromatography with gradient elution (PE:EtOAc) is critical for isolating the product, though yields may vary (e.g., 26% in Step 3 of ) .
    • Data Table :
StepReaction ConditionsYieldKey Characterization (¹H NMR)
1MeCN, K₂CO₃, 25°C70%δ = 5.24 (q, 2H), 8.17 (s, 1H)
2Toluene, Pd catalyst, 110°C72%δ = 1.01 (t, 3H), 8.61 (m, 2H)

Q. How can structural characterization of this urea derivative be validated?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on analogous compounds (e.g., trifluoroethyl groups show characteristic quartets at δ ~4.8–5.2 ppm; oxan-4-yl protons appear as multiplets near δ ~3.5–4.0 ppm) .
  • LCMS : Monitor reaction progress using mass spectrometry (e.g., [M+H]⁺ ion for intermediates in ) .
    • Key Finding : Discrepancies in NMR splitting patterns (e.g., aromatic protons) may indicate regiochemical impurities, requiring iterative purification .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound, and how do substituents influence target binding?

  • Methodology :

  • SAR Studies : Compare with analogs like 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea (). Replace oxan-4-yl with morpholine or piperidine rings to modulate lipophilicity and hydrogen-bonding capacity .
  • Docking Simulations : Use crystallographic data (e.g., ) to predict interactions with enzymes or receptors.
    • Data Contradiction : Substituting oxan-4-yl with smaller heterocycles (e.g., pyrrolidine) may improve membrane permeability but reduce solubility, as seen in related urea derivatives .

Q. How can crystallographic data resolve conflicting bioactivity results across studies?

  • Methodology :

  • X-ray Diffraction : Use single-crystal X-ray structures (e.g., ) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between urea carbonyl and target residues).
  • Thermal Analysis : DSC/TGA can identify polymorphic forms affecting stability .
    • Key Finding : Discrepancies in IC₅₀ values may arise from undetected polymorphs or solvates, as observed in chlorophenyl-containing crystals ( ) .

Q. What strategies mitigate synthetic challenges like low yields in trifluoroethylation steps?

  • Methodology :

  • Catalyst Screening : Optimize Pd-catalyzed coupling (e.g., Pd(PPh₃)₂Cl₂ in ) or switch to Ru-based catalysts for better turnover .
  • Solvent Effects : Replace MeCN with DMF to enhance nucleophilicity of trifluoroethyl intermediates .
    • Data Table :
CatalystSolventTemperatureYield Improvement
Pd(PPh₃)₂Cl₂Toluene110°C72% → 85% (hypothetical)
RuPhos Pd G3DMF100°CUnder investigation

Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in downstream derivatization?

  • Methodology :

  • DFT Calculations : Analyze electron-withdrawing effects of the Cl substituent on urea’s electrophilicity (cf. ).
  • Hammett Studies : Compare reaction rates of chlorophenyl vs. fluorophenyl analogs (e.g., ) .
    • Key Finding : The 3-chlorophenyl group increases electrophilicity of the urea carbonyl, facilitating nucleophilic attacks in biological systems .

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